rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans
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Overview
Description
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans, is a synthetic compound characterized by its chiral centers and trifluoromethyl group. This compound is often utilized in medicinal chemistry due to its potential pharmacological properties, which stem from its unique structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The compound can be synthesized via a multi-step organic synthesis starting from pyrrolidine. The first step involves the functionalization of the pyrrolidine ring to introduce the trifluoromethyl group. This is typically achieved through nucleophilic substitution reactions using trifluoromethylating agents under controlled conditions.
Route 2: Another method involves the stereoselective reduction of an intermediate ketone, followed by hydrochloride salt formation. This approach ensures the precise configuration of the chiral centers.
Industrial Production Methods:
Industrial-scale production of rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans, often leverages automated synthesis platforms and continuous flow chemistry to ensure high yield and purity. Reaction optimization includes temperature control, solvent selection, and catalyst usage.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketone or aldehyde derivatives, depending on the reaction conditions.
Reduction: Reduction reactions typically target the pyrrolidine ring or the trifluoromethyl group, resulting in various saturated or partially reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the trifluoromethyl group and the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common reagents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.
Substitution: Typical reagents include alkyl halides for nucleophilic substitution and electrophilic halogen sources for electrophilic substitution.
Major Products:
Oxidation: Derivatives like ketones and aldehydes.
Reduction: Various alcohols and partially hydrogenated compounds.
Substitution: Differently substituted pyrrolidin-3-ol derivatives.
Scientific Research Applications
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-ol hydrochloride, trans, has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in stereoselective synthesis.
Biology: Studied for its potential role in modulating biological pathways, potentially affecting enzyme activity and receptor binding.
Medicine: Investigated for its pharmacological properties, including its potential as an inhibitor in biochemical pathways related to various diseases.
Industry: Utilized in the development of novel materials with specific physicochemical properties due to its trifluoromethyl group.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group significantly enhances its binding affinity and selectivity by forming strong interactions with target proteins. The chiral centers play a crucial role in determining the compound's stereochemical interaction with biological molecules, impacting its overall efficacy and potency.
Comparison with Similar Compounds
rac-(3R,4S)-4-(fluoromethyl)pyrrolidin-3-ol hydrochloride: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
rac-(3R,4S)-4-(methyl)pyrrolidin-3-ol hydrochloride: Lacks the fluorine atoms, resulting in different physicochemical and pharmacological properties.
rac-(3R,4S)-4-(chloromethyl)pyrrolidin-3-ol hydrochloride: Contains a chloromethyl group, which alters its reactivity and interaction profile compared to the trifluoromethyl counterpart.
Properties
CAS No. |
2679949-79-0 |
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Molecular Formula |
C5H9ClF3NO |
Molecular Weight |
191.6 |
Purity |
0 |
Origin of Product |
United States |
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